![molecular formula C10H10BrN3 B1438924 4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1309887-73-7](/img/structure/B1438924.png)
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine (4-(3-Br-Phenyl)-3-Methyl-1H-Pyrazol-5-Amine) is a novel compound with potential applications in a variety of scientific fields. It is a heterocyclic compound with a five-membered ring structure, and can be synthesized from 3-bromophenyl-3-methyl-pyrazole and ammonia. Its unique structure and properties make it a promising candidate for use in research, drug discovery, and other applications.
Scientific Research Applications
Neurotoxicity Studies
Compounds with bromophenyl groups have been investigated for their neurotoxic potentials, such as their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are associated with behavioral parameters and swimming potential .
Antimicrobial Resistance
Novel bromophenyl derivatives have been synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Anticancer Activity
Bromophenyl-containing triazolamines have been synthesized and evaluated for their anticancer activity, including molecular docking studies, ADME (absorption, distribution, metabolism, and excretion), and toxicity prediction .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates . AchE is a principal enzyme that hydrolyzes acetylcholine, a neurotransmitter essential for nerve impulse transmission .
Mode of Action
It’s worth noting that pyrazoline derivatives have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that these compounds may interact with their targets in a way that modulates cellular functions and biochemical pathways.
Biochemical Pathways
For instance, pyrazoline derivatives have been linked to the regulation of reactive oxygen species (ROS) and lipid peroxidation, both of which are key components of cellular oxidative stress .
Result of Action
Related compounds have been reported to exhibit neurotoxic potentials, affecting the activity of acetylcholinesterase and the level of malondialdehyde (mda) in the brain . These effects can lead to changes in behavioral parameters and swimming potential in aquatic organisms .
properties
IUPAC Name |
4-(3-bromophenyl)-5-methyl-1H-pyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-6-9(10(12)14-13-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGMEKBNNPAEPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)N)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)-3-methyl-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.